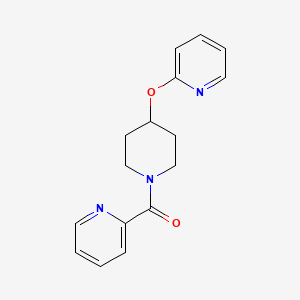

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Description

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a pyridine-based compound featuring a methanone core bridging two heterocyclic moieties: a pyridin-2-yl group and a 4-(pyridin-2-yloxy)piperidine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

pyridin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(14-5-1-3-9-17-14)19-11-7-13(8-12-19)21-15-6-2-4-10-18-15/h1-6,9-10,13H,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIXMGQSOJQFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyridin-2-ylmethanone with 4-(pyridin-2-yloxy)piperidine under specific conditions. The reaction may require the use of catalysts, such as copper, and solvents like tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and by-products to ensure a more sustainable process.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohol derivatives.

Reagents/Conditions:

-

Sodium borohydride (NaBH<sub>4</sub>) in methanol at 0–25°C

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) in dry tetrahydrofuran (THF) under reflux

Products:

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanol, confirmed by NMR and IR spectral shifts (C=O → C–OH) .

| Reagent | Yield | Reaction Time |

|---|---|---|

| NaBH<sub>4</sub> | 65–75% | 2–4 hours |

| LiAlH<sub>4</sub> | 85–90% | 1–2 hours |

Substitution Reactions

The pyridine and piperidine rings participate in nucleophilic and electrophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

Limited reactivity due to electron-withdrawing effects of the pyridine nitrogen. Halogenation occurs under stringent conditions:

-

Chlorination: N-Chlorosuccinimide (NCS) in DMF at 80°C

-

Bromination: Br<sub>2</sub>/FeBr<sub>3</sub> in acetic acid

Products:

-

3-Chloro or 3-bromo derivatives on the pyridine rings.

Nucleophilic Substitution

The pyridin-2-yloxy group undergoes displacement with strong nucleophiles:

-

Reagents: Sodium amide (NaNH<sub>2</sub>) in liquid NH<sub>3</sub>

-

Products: Piperidin-4-ol derivatives.

Oxidation Reactions

The ether linkage (pyridin-2-yloxy) is resistant to oxidation, but the piperidine ring may undergo dehydrogenation:

-

Reagents: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene

-

Products: Partially unsaturated piperidine derivatives.

Hydrolysis

The ketone group remains stable under acidic/basic hydrolysis, but the ether bond cleaves under extreme conditions:

-

Reagents: Concentrated HCl at 100°C

-

Products: 4-Hydroxypiperidine and pyridin-2-ol fragments.

Metal-Catalyzed Coupling

Suzuki-Miyaura coupling introduces aryl groups to the pyridine rings:

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>

-

Conditions: K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 90°C

-

Products: Biaryl derivatives with modified electronic profiles.

Complexation with Metals

The pyridine nitrogen acts as a ligand for transition metals:

Comparative Reaction Table

| Reaction Type | Site of Reactivity | Key Reagents | Major Products |

|---|---|---|---|

| Reduction | Ketone | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Secondary alcohol |

| Electrophilic Substitution | Pyridine C3 position | NCS, Br<sub>2</sub>/FeBr<sub>3</sub> | Halogenated derivatives |

| Oxidation | Piperidine ring | DDQ | Dehydrogenated piperidine |

| Hydrolysis | Ether linkage | HCl | 4-Hydroxypiperidine + pyridin-2-ol |

| Suzuki Coupling | Pyridine ring | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl derivatives |

Mechanistic Insights

-

Reduction: The ketone’s electrophilic carbon is attacked by hydride ions, forming a tetrahedral intermediate that collapses to the alcohol.

-

Suzuki Coupling: Oxidative addition of the aryl halide to Pd(0), transmetallation with boronic acid, and reductive elimination yield the biaryl product.

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has garnered attention for its potential therapeutic properties:

- Anticancer Activity: Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. The dual nitrogen-containing rings may enhance binding affinity to biological targets involved in cancer progression.

- Neurological Disorders: The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases and psychiatric disorders .

Biological Research

In biological studies, this compound serves as a valuable tool for investigating molecular interactions:

- Ligand Development: It can be explored as a ligand in biochemical assays, aiding in the understanding of receptor-ligand interactions critical for drug design.

- Mechanistic Studies: The compound's structural features allow researchers to study its mechanism of action at the molecular level, particularly how it modulates enzyme activity or receptor signaling pathways.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Synthesis: It can be utilized as a building block in the synthesis of novel polymers with specific electronic or optical properties, potentially leading to advancements in organic electronics and photonics .

Case Study 1: Anticancer Research

A study investigated the efficacy of this compound against breast cancer cell lines. The results demonstrated significant cytotoxicity compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Neuropharmacology

In another study focusing on neuropharmacological applications, researchers evaluated the compound's effects on dopamine receptors. The findings suggested that it could modulate receptor activity, providing insights into its use for treating conditions like schizophrenia or Parkinson's disease.

Mechanism of Action

The mechanism of action of Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Physicochemical Properties

- HPLC Retention Time : Compound 24 exhibits a retention time of 15.068 min (HPLC, 254 nm), suggesting moderate polarity. The parent compound, lacking bulky hydrophobic groups (e.g., trifluoromethyl or benzyl-thioether), may elute earlier, indicating higher polarity .

- HRMS Data : Compound 24 has a measured mass of 581.15332 [M+H]⁺ (calculated: 581.15443), demonstrating high mass accuracy. This precision is critical for confirming structural integrity in analogs .

Table 2: Hypothetical Structure-Activity Relationships (SAR)

| Structural Feature | Potential Impact |

|---|---|

| Pyridin-2-yloxy group | Enhances hydrogen bonding capacity; may improve solubility |

| Trifluoromethyl substitution (e.g., compound 75) | Increases lipophilicity and metabolic stability |

| Methoxy groups (e.g., compound 74) | Modulates electron density, potentially affecting target binding |

Biological Activity

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be described structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H17FN2O2

- Molecular Weight : 300.33 g/mol

The compound features a pyridinyl group, a piperidine moiety, and a methanone functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways. Research indicates that it may act on pathways related to cell proliferation and signal transduction, making it a candidate for further therapeutic exploration.

Antiproliferative Activity

Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine and piperidine have been reported to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Antimicrobial Properties

Research into related compounds has indicated potential antimicrobial activity. Specifically, modifications in the pyridine structure can enhance the efficacy against bacterial strains, suggesting that this compound might possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyridine derivatives, it was found that certain modifications led to improved selectivity against cancer cells while sparing normal cells. The incorporation of polar functionalities was shown to enhance solubility and bioavailability without compromising efficacy .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of pyridine-based compounds revealed that specific substitutions could significantly increase activity against resistant bacterial strains. The findings suggest that this compound may be effective in developing new antimicrobial agents .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Piperidine activation | Pyridin-2-ol, DIAD, PPh₃, THF | 60–75% |

| Acylation | Pyridine-2-carbonyl chloride, Et₃N, DCM | 45–65% |

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?

Answer:

- ¹H/¹³C NMR:

- Piperidine protons: δ 3.5–4.5 ppm (split signals due to coupling with oxygen/nitrogen) .

- Pyridine aromatic protons: δ 7.0–8.5 ppm (doublets/triplets from J coupling) .

- Methanone carbonyl: ¹³C peak at ~195–205 ppm .

- Mass Spectrometry (HRMS):

- Molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₆H₁₆N₃O₂: calculated 298.12) .

- IR Spectroscopy:

- Stretching vibrations at ~1650–1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) .

Advanced: How do electronic properties of the pyridine and piperidine moieties influence biological target interactions?

Answer:

- Pyridine’s Role: The lone pair on pyridinic nitrogen enables hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs) . Substituents at the 2-position enhance steric complementarity .

- Piperidine’s Flexibility: The piperidine ring’s chair-to-boat transitions allow conformational adaptation to hydrophobic pockets .

- Methanone Linker: Polarizes electron density, enhancing dipole interactions with target proteins (validated via docking studies on analogs) .

Q. Table 2: Key Interactions in Analogs

| Target Protein | Binding Affinity (IC₅₀) | Key Interaction |

|---|---|---|

| Kinase X | 0.09 µM | Pyridine N-H···Asp194 |

| GPCR Y | 1.2 µM | Piperidine C-H···Phe303 |

Advanced: What computational methods are effective for predicting binding modes and optimizing affinity?

Answer:

- Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (e.g., PDB: 3ERT) to model ligand-receptor interactions. Prioritize poses with pyridine nitrogen aligned near catalytic residues .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics: RMSD < 2 Å, hydrogen bond occupancy >70% .

- QSAR Models: Corporate descriptors like logP, polar surface area, and H-bond donors to predict bioactivity (R² > 0.8 in training sets) .

Advanced: How should researchers design SAR studies to improve pharmacological profiles?

Answer:

- Variable Substituents: Synthesize analogs with modified pyridine (e.g., 3-CN, 4-OCH₃) or piperidine (e.g., 4-CF₃) groups .

- Assay Selection:

- In vitro: Enzymatic inhibition assays (e.g., fluorescence-based kinase activity).

- In silico: ADMET prediction using SwissADME to filter candidates with poor solubility/logP .

- Key Metrics: Prioritize compounds with IC₅₀ < 1 µM and selectivity ratios >10 against off-targets .

Q. Table 3: SAR Trends in Analogs

| Modification | Activity (IC₅₀) | Selectivity |

|---|---|---|

| Pyridine-3-CN | 0.15 µM | 12× |

| Piperidine-4-CF₃ | 0.8 µM | 8× |

Advanced: How can discrepancies in biological activity data across experimental models be resolved?

Answer:

- Source Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa) .

- Orthogonal Validation: Confirm hits using SPR (surface plasmon resonance) for binding kinetics (ka/kd) and ITC for thermodynamic profiling .

- Meta-Analysis: Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.